5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane
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Overview
Description
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34. This compound is characterized by its bicyclic structure, which includes a tosyl group, an oxa (oxygen-containing) bridge, and an azabicyclo (nitrogen-containing) ring system. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a variety of starting materials and catalysts.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction, where a tosyl chloride reagent reacts with the bicyclic core in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity
Industrial Production Methods
While specific industrial production methods for 5-Tosyl-2-oxa-5-azabicyclo[22This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a scaffold for drug development.
Material Science: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with various molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.2]octane: Lacks the tosyl group, making it less reactive in certain substitution reactions.
5-Tosyl-2-azabicyclo[2.2.2]octane: Lacks the oxa bridge, altering its chemical properties and reactivity.
5-Tosyl-2-oxa-5-azabicyclo[3.2.1]octane: Has a different ring size, affecting its steric and electronic properties
Uniqueness
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is unique due to its combination of a tosyl group, an oxa bridge, and an azabicyclo ring system. This unique structure provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-2-6-13(7-3-10)18(15,16)14-8-12-5-4-11(14)9-17-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDOJVLLNMQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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